Cas no 72948-89-1 (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol)
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(hydroxyMethyl)bicyclo[2.2.2]octan-1-ol
- 4-Hydroxymethyl-bicyclo[2.2.2]octan-1-ol
- AC-31330
- 4-Hydroxybicyclo[2.2.2]octane-1-methanol
- SCHEMBL25677027
- XCA94889
- AKOS030630884
- AS-53490
- CS-0051146
- P16576
- MFCD29042866
- SY100480
- C9H16O2
- DB-138533
- DTXSID601277101
- 72948-89-1
- 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol
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- MDL: MFCD29042866
- Inchi: InChI=1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2
- InChI Key: SLPTVDBWTSIOKW-UHFFFAOYSA-N
- SMILES: OCC12CCC(O)(CC1)CC2
Computed Properties
- Exact Mass: 156.115029749g/mol
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 40.5Ų
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H949113-10mg |
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol |
72948-89-1 | 10mg |
45.00 | 2021-08-05 | ||
| TRC | H949113-50mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol |
72948-89-1 | 50mg |
$1745.00 | 2023-05-18 | ||
| TRC | H949113-100mg |
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol |
72948-89-1 | 100mg |
200.00 | 2021-08-05 | ||
| abcr | AB486339-100mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol; . |
72948-89-1 | 100mg |
€284.00 | 2025-04-16 | ||
| abcr | AB486339-250mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol; . |
72948-89-1 | 250mg |
€360.90 | 2025-04-16 | ||
| abcr | AB486339-500mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol; . |
72948-89-1 | 500mg |
€475.80 | 2024-04-16 | ||
| abcr | AB486339-1g |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol; . |
72948-89-1 | 1g |
€820.20 | 2025-04-16 | ||
| abcr | AB486339-5g |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol; . |
72948-89-1 | 5g |
€2093.50 | 2025-04-16 | ||
| TRC | H949113-5mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol |
72948-89-1 | 5mg |
$224.00 | 2023-05-18 | ||
| TRC | H949113-25mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol |
72948-89-1 | 25mg |
$994.00 | 2023-05-18 |
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol Suppliers
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol: A Versatile Compound in Pharmaceutical Research
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol, with the CAS number 72948-89-1, is a unique and versatile compound that has garnered significant attention in the field of pharmaceutical research. This bicyclic alcohol, characterized by its distinctive molecular structure, has shown promising potential in various applications, ranging from drug development to material science. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol.
The molecular formula of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol is C9H16O2, and its molecular weight is 156.23 g/mol. The compound features a bicyclo[2.2.2]octane core with a hydroxymethyl group attached to one of the carbon atoms. This unique structure confers several advantageous properties, such as high stability and low toxicity, making it an attractive candidate for various pharmaceutical applications.
Synthesis Methods: The synthesis of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol has been extensively studied, and several methods have been reported in the literature. One common approach involves the ring-opening polymerization of norbornene derivatives followed by hydrolysis to introduce the hydroxymethyl group. Another method involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by reduction and functionalization steps to achieve the desired product.
Pharmaceutical Applications: Recent research has highlighted the potential of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol in drug development. Studies have shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, its ability to modulate specific biological pathways has led to its investigation as a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease.
In a notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol can effectively inhibit the activity of certain enzymes involved in inflammation and oxidative stress. This finding opens up new avenues for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects.
Mechanism of Action: The mechanism by which 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol exerts its biological effects is not yet fully understood, but recent studies have provided valuable insights. It appears that the compound can interact with specific protein targets, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammatory responses.
Clinical Trials: While preclinical studies have shown promising results, further clinical trials are needed to evaluate the safety and efficacy of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol in human subjects. Several Phase I trials are currently underway to assess the pharmacokinetics and tolerability of the compound in healthy volunteers.
Molecular Dynamics Simulations: To better understand the molecular interactions and dynamics of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol, researchers have employed computational methods such as molecular dynamics simulations and docking studies. These simulations have provided detailed insights into how the compound binds to its target proteins and modulates their activity.
FUTURE DIRECTIONS: The future prospects for 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol are promising, with ongoing research aimed at optimizing its chemical structure to enhance its therapeutic potential while minimizing side effects. Additionally, efforts are being made to develop novel delivery systems that can improve the bioavailability and targeting of this compound.
In conclusion, 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol, with its CAS number 72948-89-1 strong>, is a fascinating compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical properties and biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents.
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